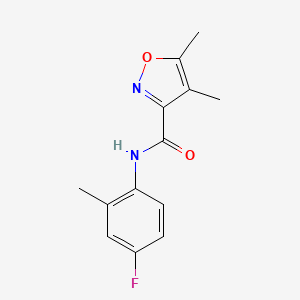![molecular formula C19H17BrIN3O2 B10956283 N'-[(3E)-5-bromo-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-iodobenzohydrazide](/img/structure/B10956283.png)
N'-[(3E)-5-bromo-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Butylation: The brominated indole is subjected to a butylation reaction, typically using butyl bromide and a base such as potassium carbonate, to introduce the butyl group.
Hydrazide Formation: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide derivative.
Iodination: Finally, the compound is iodinated using iodine or an iodinating agent such as iodine monochloride to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide, thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced forms with decreased oxidation states.
Substitution: Compounds with substituted functional groups replacing bromine or iodine atoms.
Scientific Research Applications
N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-CHLOROBENZOHYDRAZIDE: Similar structure but with a chlorine atom instead of iodine.
N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-FLUOROBENZOHYDRAZIDE: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N’-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-IODOBENZOHYDRAZIDE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the indole core and hydrazide functional group makes this compound particularly interesting for various scientific research applications.
Properties
Molecular Formula |
C19H17BrIN3O2 |
|---|---|
Molecular Weight |
526.2 g/mol |
IUPAC Name |
N-(5-bromo-1-butyl-2-hydroxyindol-3-yl)imino-3-iodobenzamide |
InChI |
InChI=1S/C19H17BrIN3O2/c1-2-3-9-24-16-8-7-13(20)11-15(16)17(19(24)26)22-23-18(25)12-5-4-6-14(21)10-12/h4-8,10-11,26H,2-3,9H2,1H3 |
InChI Key |
QCUAJOQJMGMSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate](/img/structure/B10956208.png)
![5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10956219.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10956220.png)
![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B10956226.png)

![4-[1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956244.png)

![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B10956255.png)
![13-(difluoromethyl)-4-[3-[(2,4-difluorophenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956257.png)
![4-[[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956260.png)
![5-[4-(Difluoromethoxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10956262.png)
![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10956268.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10956271.png)
![1-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole](/img/structure/B10956276.png)
